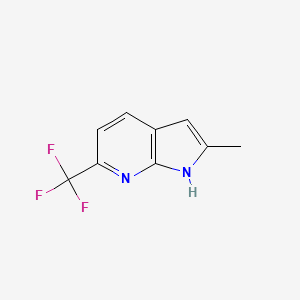

2-Methyl-6-trifluoromethyl-7-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7F3N2 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C9H7F3N2/c1-5-4-6-2-3-7(9(10,11)12)14-8(6)13-5/h2-4H,1H3,(H,13,14) |

InChI Key |

PHVBQMLNLMMTIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)N=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Palladium Catalyzed Coupling and Cyclization

A modern and versatile approach utilizes a two-step sequence starting from 2-amino-3-iodopyridine. nih.gov The first step is a palladium-catalyzed Sonogashira coupling with an alkyne. To introduce a C-2 methyl group, propyne (B1212725) is used as the coupling partner. The resulting 2-amino-3-(prop-1-yn-1-yl)pyridine intermediate is then subjected to a base-mediated intramolecular cyclization. The use of potassium tert-butoxide in the presence of a crown ether, such as 18-crown-6, has been shown to be highly effective for this C-N bond formation, affording 2-methyl-7-azaindole in excellent yields. nih.gov This method avoids harsh conditions and the need for protecting groups.

Direct C H Functionalization

Integrated Synthetic Pathways and Optimization for 2-Methyl-6-trifluoromethyl-7-azaindole

The synthesis of the specifically substituted target, this compound, requires a multi-step, integrated pathway that combines the methodologies for C-2 and C-6 functionalization. Given the reactivity of the 7-azaindole (B17877) core, where electrophilic substitution often favors the C-3 position, a sequential functionalization of a pre-formed 2-methyl-7-azaindole core at C-6 can be challenging. rsc.org A more convergent and regioselective strategy involves building the bicyclic system from a pyridine (B92270) precursor that already contains the trifluoromethyl substituent.

Proposed Integrated Pathway:

A plausible and efficient synthetic route would commence with a pyridine derivative incorporating both the precursor to the C-2 methyl group and the C-6 trifluoromethyl group.

Starting Material Synthesis: The synthesis would begin with a molecule like 2-amino-3-methyl-5-(trifluoromethyl)pyridine. The preparation of such substituted pyridines can be achieved through established pyridine chemistry. nih.gov

Pyrrole (B145914) Ring Formation: This key intermediate would then undergo a cyclization reaction analogous to the Madelung synthesis. google.com

Step 2a (Acylation): The amino group of 2-amino-3-methyl-5-(trifluoromethyl)pyridine is acylated with acetic anhydride (B1165640) to form the corresponding 2-acetamido derivative.

Step 2b (Cyclization): The resulting amide undergoes base-promoted intramolecular cyclization. A strong base, such as sodium amide or potassium tert-butoxide, would be used to deprotonate the methyl group at the C-3 position, which then attacks the carbonyl carbon of the acetamido group to form the five-membered pyrrole ring, yielding this compound.

Optimization Considerations:

The optimization of such a pathway would focus on maximizing the yield and purity at each step.

Acylation Step: Reaction parameters to optimize include the molar ratio of acetic anhydride, solvent choice, temperature, and reaction time to ensure complete conversion of the starting amine without side reactions.

Cyclization Step: This is the critical bond-forming step. Optimization would involve a systematic screening of:

Base: The choice and stoichiometry of the base (e.g., NaNH₂, KOt-Bu, LiHMDS) are crucial for efficient deprotonation without degrading the trifluoromethyl group.

Solvent: High-boiling, inert solvents like N-methylaniline, toluene, or dioxane would be evaluated.

Temperature: The reaction temperature must be high enough to promote cyclization but controlled to prevent decomposition of the starting material or product.

Work-up Procedure: Quenching and purification protocols would be optimized to isolate the final product with high purity.

This integrated approach, which builds the desired azaindole from a carefully selected and pre-functionalized pyridine, offers a strategic advantage by ensuring the correct placement of both the methyl and trifluoromethyl groups, thereby avoiding potential issues with regioselectivity that could arise from the sequential functionalization of the parent 7-azaindole ring system.

General Principles of SAR in 7-Azaindole Kinase Inhibitors and Other Biologically Active Analogs

The 7-azaindole scaffold is recognized as a "privileged structure" in drug discovery, particularly for the development of kinase inhibitors. nih.govpharmablock.com Its structure is bioisosteric to the purine (B94841) system and the indole ring of tryptophan, allowing it to mimic the adenine (B156593) portion of ATP. pharmablock.com This mimicry enables it to function as an excellent hinge-binding motif within the ATP-binding site of kinases. mdpi.com The defining feature of the 7-azaindole core is its ability to form bidentate hydrogen bonds with the kinase hinge region; the pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole nitrogen at position 1 serves as a hydrogen bond donor. mdpi.com

Structure-activity relationship (SAR) studies have demonstrated that nearly every position on the 7-azaindole ring can be substituted to modulate the compound's pharmacological profile. Modifications can fine-tune potency, selectivity, and crucial ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties such as solubility, lipophilicity, and metabolic stability. mdpi.com While various positions are utilized for substitution, positions 1, 3, and 5 have been frequently identified as key sites for modification to achieve desired biological activities. nih.gov The versatility of the 7-azaindole scaffold has led to the development of numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib. nih.gov

Influence of C-2 Substitution on the Molecular Recognition and Biological Activity of 7-Azaindoles

The C-2 position of the 7-azaindole ring is a critical site for substitution, directly influencing molecular recognition and biological activity. Modifications at this position can impact the orientation of the molecule within the target's binding pocket and introduce key interactions that enhance affinity. The nature of the substituent at C-2, whether a simple alkyl group or a more complex aryl moiety, can alter the compound's steric and electronic profile. For instance, in the development of Cdc7 kinase inhibitors, a 7-azaindolylideneimidazole derivative with an NH-benzyl substituent at the C-2 position of the imidazolone (B8795221) motif was found to be more active than the corresponding derivative with a phenyl group, highlighting the sensitivity of this position to subtle structural changes.

Specific Role of the Methyl Group at C-2 in Ligand-Target Interactions

A methyl group at the C-2 position plays a specific and often beneficial role in ligand-target interactions. While appearing simple, this small alkyl group can significantly impact a compound's activity through several mechanisms:

Steric Interactions: The methyl group can provide favorable van der Waals interactions by occupying small hydrophobic pockets within the binding site, thereby increasing binding affinity.

Conformational Rigidity: It can restrict the rotation of adjacent, larger substituents, locking the molecule into a more favorable binding conformation and reducing the entropic penalty upon binding.

Metabolic Stability: A methyl group can serve as a "metabolic shield," sterically hindering the enzymatic degradation of the nearby pyrrole ring, which can prolong the compound's half-life.

Solubility and Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.

A patent describing the synthesis of 2-methyl-7-azaindole underscores its importance as a key intermediate for more complex biologically active molecules, implying the utility of the C-2 methyl substitution in subsequent drug design. google.com

Impact of C-6 Trifluoromethyl Substitution on Biological Interactions and Scaffold Properties

Electronic and Steric Contributions of the Trifluoromethyl Moiety

The trifluoromethyl group exerts a profound influence on a molecule's properties through its distinct electronic and steric characteristics.

Electronic Effects: The -CF3 group is one of the strongest electron-withdrawing groups used in drug design. nsf.gov Its high electronegativity can significantly lower the pKa of nearby basic nitrogen atoms, such as the N-7 pyridine nitrogen in the azaindole core. This modulation of basicity can prevent unwanted protonation under physiological conditions, which may improve cell permeability and avoid off-target ionic interactions.

Steric and Lipophilic Profile: The -CF3 group is sterically larger than a methyl group and is highly lipophilic (Hansch π value of +0.88). nih.gov This allows it to form strong hydrophobic interactions and effectively fill lipophilic pockets in a protein's binding site, which can substantially increase binding affinity and selectivity. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov Introducing this group can block potential sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the drug candidate. nih.gov

The following table summarizes the key properties of the trifluoromethyl group relevant to drug design.

| Property | Description | Impact on 7-Azaindole Scaffold |

| Electronic Effect | Strong electron-withdrawing group | Lowers pKa of the pyridine nitrogen, modulates ring electronics. |

| Lipophilicity | High (Hansch π = +0.88) | Increases overall molecular lipophilicity, enhances hydrophobic interactions. |

| Metabolic Stability | High due to strong C-F bonds | Blocks oxidative metabolism on the benzene (B151609) portion of the scaffold. |

| Steric Size | Bulkier than a methyl or chloro group | Can provide better fit in hydrophobic pockets, influencing selectivity. |

Modulation of Binding Affinity and Selectivity by Trifluoromethyl Group Position

The strategic placement of a trifluoromethyl group is crucial for optimizing a compound's binding affinity and selectivity. When positioned at C-6 on the 7-azaindole scaffold, the -CF3 group can interact with specific hydrophobic sub-pockets within a kinase's ATP binding site. This can lead to a significant boost in potency. Furthermore, because different kinases have variations in the size and character of these sub-pockets, a well-placed -CF3 group can introduce selectivity for the target kinase over closely related off-target kinases. The ability of the trifluoromethyl group to enhance metabolic stability, improve lipophilicity for better cell penetration, and increase binding affinity makes it a highly valuable substituent for optimizing drug candidates. nsf.govnih.gov

Synergistic and Antagonistic Effects of Multiple Substituents (Methyl at C-2, Trifluoromethyl at C-6) on the Azaindole Core

The proposed synergistic contributions are as follows:

Comprehensive Metabolic Blocking: The C-2 methyl group can sterically shield the pyrrole ring from metabolic attack, while the C-6 trifluoromethyl group deactivates the pyridine ring towards oxidative metabolism. Together, they provide robust protection for the entire azaindole scaffold, likely leading to enhanced metabolic stability and a longer in vivo half-life.

An antagonistic effect, while less likely, could theoretically occur if the steric bulk of one group forces the other into a conformation that prevents its optimal interaction with the target. However, given the typical orientation of 7-azaindole kinase inhibitors, where the C-2 and C-6 positions project into different areas of the binding site, a synergistic or additive effect is the more anticipated outcome. The combination of a small hydrophobic anchoring group at C-2 and a potent lipophilic and metabolically robust group at C-6 represents a sound strategy for developing highly effective 7-azaindole-based inhibitors.

Computational Chemistry and Molecular Modeling Approaches for 2 Methyl 6 Trifluoromethyl 7 Azaindole Design and Analysis

Ligand-Based Computational Methods

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown or poorly characterized. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be built to predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are foundational to ligand-based design. They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D properties of molecules.

For a series of inhibitors based on the 7-azaindole (B17877) scaffold, a 3D-QSAR study would involve the following steps:

Dataset Selection: A dataset of 7-azaindole analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Molecular Alignment: The molecules are superimposed onto a common template, typically the most active compound in its lowest energy conformation. This alignment is critical for the quality of the resulting model.

Field Calculation: In CoMFA, steric and electrostatic fields are calculated around each molecule on a 3D grid. CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in these 3D fields with the variations in biological activity.

Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation (q²) and validation with an external test set of compounds (predictive r²). nih.gov

The output of these studies is often visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to influence activity. For instance, a green contour in a CoMFA steric map might indicate that bulky substituents in that region are favorable for activity, while a blue contour in a CoMSIA electrostatic map could suggest that an electropositive group is preferred. This information provides direct guidance for designing more potent derivatives of 2-Methyl-6-trifluoromethyl-7-azaindole by modifying its substituents to better match the favorable regions identified by the model.

Structure-Based Drug Design (SBDD) and Molecular Docking Simulations

When the 3D structure of the target protein is available, Structure-Based Drug Design (SBDD) becomes a powerful strategy. Molecular docking is a key SBDD technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule.

The 7-azaindole scaffold, present in this compound, is recognized as a "privileged fragment" in medicinal chemistry, particularly for its role as a hinge-binding motif in protein kinases. nih.govresearchgate.net The pyridine (B92270) nitrogen atom and the pyrrole (B145914) NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively. researchgate.netchemicalbook.com This arrangement allows the scaffold to form two crucial hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.govchemicalbook.com

Molecular docking simulations of this compound into the ATP-binding site of a target kinase would aim to:

Predict Binding Pose: Determine the most stable orientation of the compound within the active site.

Identify Key Interactions: Detail the specific non-covalent interactions that stabilize the complex.

Estimate Binding Affinity: Calculate a docking score that serves as an estimate of the binding free energy.

| Functional Group of Ligand | Interacting Residue(s) in Protein | Type of Interaction | Significance |

|---|---|---|---|

| 7-Azaindole N7 (Pyridine N) | Hinge Region Backbone NH | Hydrogen Bond (Acceptor) | Key anchor to the hinge region. chemicalbook.com |

| 7-Azaindole N1-H (Pyrrole NH) | Hinge Region Backbone C=O | Hydrogen Bond (Donor) | Completes the bidentate interaction with the hinge. chemicalbook.com |

| 2-Methyl Group | Hydrophobic Pocket Residues | Hydrophobic / van der Waals | Contributes to binding affinity and can influence selectivity. |

| 6-Trifluoromethyl Group | Hydrophobic/Electronegative Pocket Residues | Hydrophobic / van der Waals / Dipole-Dipole | Enhances binding affinity and can modulate physicochemical properties like metabolic stability. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its structure, stability, and reactivity. For this compound, DFT calculations can be used to compute a variety of molecular descriptors. nih.govrsc.org

These calculations can:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule with high accuracy.

Calculate Electronic Properties: Compute the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Predict Spectroscopic Properties: Simulate IR and NMR spectra to aid in structural characterization. nih.gov

Quantify Reactivity Descriptors: DFT can be used to calculate parameters like chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which help in understanding the molecule's reactivity profile. rsc.org

For this compound, DFT would reveal how the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group influence the electron distribution across the 7-azaindole ring system. This information is valuable for understanding its reactivity and its potential to form specific interactions, such as dipole-dipole or halogen bonds, with a biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. pitt.edu An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water, ions), can provide profound insights. nih.gov

Key applications of MD simulations in this context include:

Conformational Analysis: The simulation tracks the conformational changes of both the ligand and the protein, revealing the flexibility of the system and identifying the most stable binding poses. mdpi.com

Binding Stability Assessment: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, the stability of the complex can be evaluated. A stable RMSD plot indicates that the ligand remains securely bound in its initial docked pose. mdpi.com

Interaction Analysis: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, over time. A hydrogen bond that is present for 90% of the simulation time is far more significant than one that is only transiently formed. nih.gov

Solvent Effects: The role of water molecules in mediating or disrupting ligand-protein interactions can be explicitly studied. The solvent-accessible surface area (SASA) can also be calculated to measure changes in the protein's compactness upon ligand binding. mdpi.com

Advanced Analytical Characterization Techniques for 2 Methyl 6 Trifluoromethyl 7 Azaindole and Its Synthetic Intermediates

Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Methyl-6-trifluoromethyl-7-azaindole. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and elemental composition.

High-Resolution NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be utilized to assign all proton and carbon signals and confirm the substitution pattern on the 7-azaindole (B17877) core.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would appear in the downfield region, with their splitting patterns (e.g., doublets, singlets) providing information about adjacent protons. The methyl group at the 2-position would present as a characteristic singlet in the upfield region.

¹⁹F NMR: This technique is specifically used to analyze fluorine-containing compounds. The spectrum for this compound would show a singlet for the CF₃ group, confirming its presence and electronic environment.

Table 1: Representative NMR Data for a Substituted 7-Azaindole Scaffold

| Technique | Nucleus | Expected Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic CH | 7.0 - 8.5 | Signals corresponding to protons on the pyridine and pyrrole rings. |

| Pyrrole NH | 10.0 - 12.0 | Broad singlet, position can vary with solvent and concentration. | |

| C2-CH₃ | 2.5 - 2.8 | Singlet corresponding to the methyl group protons. | |

| ¹³C NMR | Aromatic C | 110 - 150 | Signals for the carbon atoms of the bicyclic core. |

| C-CF₃ | 120 - 130 (quartet) | Carbon of the trifluoromethyl group, split by fluorine atoms. | |

| C2-CH₃ | 12 - 15 | Signal for the methyl carbon. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is crucial for determining the precise molecular weight and elemental formula of the target compound. researchgate.net For this compound (C₉H₇F₃N₂), HRMS would provide an exact mass measurement that corresponds to this formula, distinguishing it from other potential isomers or impurities. The fragmentation pattern observed in the MS/MS spectrum can also offer further structural confirmation by showing the loss of specific fragments, such as the methyl or trifluoromethyl groups.

X-ray Crystallography for Definitive Solid-State Structure Determination and Co-crystal Analysis with Biological Targets

While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure. This technique provides precise coordinates of each atom in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions.

For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a key objective. The resulting crystal structure would confirm the planarity of the azaindole ring system and the precise bond lengths and angles between all atoms. This information is invaluable for understanding the molecule's three-dimensional shape. researchgate.net

In medicinal chemistry, X-ray crystallography is also a powerful tool for studying drug-target interactions. By co-crystallizing the compound with its biological target (e.g., a protein or enzyme), researchers can visualize the precise binding mode. This co-crystal analysis reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the compound's biological activity and provides a rational basis for further drug design and optimization.

While a specific crystal structure for this compound is not publicly available, data from closely related substituted 7-azaindole derivatives illustrate the type of information obtained. For example, a 7-azaindole N-linked 1,2,3-triazole derivative was characterized by single-crystal X-ray analysis, providing detailed structural parameters. rsc.orgrsc.org

Table 2: Example Crystallographic Data for a Substituted 7-Azaindole Derivative

| Parameter | Value | Information Provided |

|---|---|---|

| Crystal System | Triclinic | The basic symmetry of the unit cell. |

| Space Group | P-1 | The set of symmetry operations for the unit cell. |

| a (Å) | Value | Unit cell dimensions. |

| b (Å) | Value | Unit cell dimensions. |

| c (Å) | Value | Unit cell dimensions. |

| α (°) | Value | Angles between unit cell axes. |

| β (°) | Value | Angles between unit cell axes. |

| γ (°) | Value | Angles between unit cell axes. |

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing complex reaction mixtures during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds. A sample of this compound would be analyzed, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed with a UV detector set to a wavelength where the azaindole core absorbs strongly. The purity is determined by the relative area of the main peak in the chromatogram. For synthesized 7-azaindole derivatives, purities exceeding 99% are often reported and verified by this method. researchgate.net

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. It can be used to monitor the progress of synthetic reactions and to analyze the purity of volatile intermediates or the final product if it is sufficiently stable. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Hyphenated Techniques

Combining chromatography with mass spectrometry provides a powerful tool for both separation and identification.

GC-MS: This technique couples a gas chromatograph to a mass spectrometer, allowing for the separation of volatile components in a mixture and their subsequent identification based on their mass spectra. It is particularly useful for identifying byproducts in the synthesis of the target compound.

HPLC-MS: This links an HPLC system to a mass spectrometer, enabling the analysis of non-volatile compounds. It is a cornerstone of modern pharmaceutical analysis for purity testing and impurity profiling.

HPLC-ICP-MS: For fluorinated compounds, a specialized hyphenated technique like HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for fluorine-specific detection. nih.govrsc.org This method allows for the sensitive and selective quantification of fluorine-containing compounds in complex matrices, which can be particularly useful for metabolic or environmental studies. nih.gov

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Analysis of the Patent Landscape and Intellectual Property Trends for Trifluoromethylated 7 Azaindole Scaffolds

Review of Academic and Industrial Patent Filings Pertaining to 7-Azaindole (B17877) Derivatives

The patent landscape for 7-azaindole derivatives is densely populated, with numerous filings from both academic institutions and pharmaceutical companies. These patents typically claim novel compounds, their use in treating various diseases (primarily cancer and inflammatory conditions), and the processes for their manufacture. A significant portion of these filings focuses on the development of kinase inhibitors. epo.orggoogle.commdpi.com

Industrial patent filings from major pharmaceutical players dominate the landscape. These patents often feature broad Markush claims covering a wide range of substituents on the 7-azaindole core to maximize the scope of protection. The inclusion of trifluoromethyl groups is a common strategy to enhance the novelty and pharmacological properties of the claimed compounds. For instance, patents for kinase inhibitors frequently describe 7-azaindole derivatives with trifluoromethyl substituents on aryl rings appended to the core structure. google.com

Academic patents, while less numerous, often disclose novel synthetic methodologies or the initial discovery of a biological activity for a new class of 7-azaindole derivatives. These findings are then often licensed and further developed by industrial partners.

Below is a table representing a selection of patent filings for 7-azaindole derivatives, highlighting the assignee, the therapeutic target, and the general structural features, including the presence of trifluoromethyl groups.

| Patent Number | Assignee/Applicant | Therapeutic Target/Use | Relevance of Trifluoromethylation |

| US9187487B2 | Pharmacyclics LLC | Tyrosine kinase inhibitors (e.g., Btk) | The claims include derivatives with trifluoromethyl groups as possible substituents on aryl rings. google.com |

| WO2008095944A1 | Eisai R&D Management Co., Ltd. | c-Jun N-terminal kinase (JNK) inhibitors for neurodegenerative and inflammatory diseases. google.com | The patent describes various substituted 7-azaindoles, where trifluoromethyl is a potential substituent. google.com |

| EP1539763A1 | Pfizer Inc. | Kinase inhibitors (e.g., VEGFR-2, FGFR-1) for treating cancer. epo.org | The scope of the claims encompasses 7-azaindole derivatives that can be substituted with trifluoromethyl groups. epo.org |

| WO2022243651A1 | INSERM, Institut Curie, CNRS | Anticancer and anti-inflammatory agents. wipo.int | Discloses novel 7-azaindole derivatives for use in treating cancer and other diseases. wipo.int |

| WO2003082289A1 | ViroPharma Incorporated | Antiviral agents, particularly for HIV treatment. google.com | Describes processes for preparing 7-azaindole derivatives for antiviral applications. google.com |

Strategies for Protecting Novel Chemical Entities and Synthetic Methodologies within the Azaindole Class

Protecting novel chemical entities and synthetic methodologies within the competitive azaindole field requires a multi-faceted intellectual property strategy. The primary vehicle for protection is the patent, which must satisfy the legal requirements of novelty, non-obviousness, and utility. numberanalytics.com

Strategies for Protecting Chemical Entities:

Broad Genus (Markush) Claims: A cornerstone of pharmaceutical patenting is the use of Markush claims. numberanalytics.com These claims define a class of related chemical compounds by listing alternative substituents at various positions on a core scaffold, such as the 7-azaindole ring. This allows a single patent to cover potentially billions of individual compounds, thereby protecting the core innovation from competitors who might make minor chemical modifications. For trifluoromethylated 7-azaindoles, the trifluoromethyl group would be one of the specified options for a particular substituent.

Species Claims: To strengthen a patent portfolio, broad genus claims are often accompanied by narrower claims to specific, highly active compounds ("species"). numberanalytics.com This provides a fallback position if the broader claims are challenged. These specific compounds are typically those for which extensive biological data is available.

Composition of Matter Claims: These claims protect the novel chemical compound itself, regardless of its method of manufacture or use. This is the strongest form of protection for a new drug.

Method of Use Claims: These claims protect the use of a compound for treating a specific disease or condition. This can be a valuable strategy for repurposing known compounds or for protecting new medical uses of a patented compound.

Strategies for Protecting Synthetic Methodologies:

Process Patents: Novel, non-obvious, and efficient synthetic routes for preparing trifluoromethylated 7-azaindoles can be protected by process patents. google.com This can prevent competitors from using a more cost-effective manufacturing process, even if the final compound is off-patent.

Intermediate Protection: Patenting key intermediates in a synthetic pathway can also provide a strategic advantage by controlling the supply of essential building blocks.

A comprehensive patent strategy often involves filing a combination of these claim types to build a robust intellectual property fortress around a promising drug candidate.

Impact of Trifluoromethylation on Patentability and Drug Development Efforts

Impact on Patentability:

The trifluoromethyl group's unique properties often lead to unexpected and beneficial changes in a molecule's biological activity, which strengthens the case for non-obviousness—a key requirement for patentability. mdpi.comnumberanalytics.com

Enhanced Novelty and Non-Obviousness: The introduction of a -CF3 group can create a new chemical entity that is structurally distinct from prior art. More importantly, the resulting improvements in properties like metabolic stability, binding affinity, or cell permeability are often not predictable. mdpi.com These unexpected advantages are a strong argument for the non-obviousness of the invention. For example, replacing a methyl group with a trifluoromethyl group can block a site of metabolic attack, leading to a significantly longer half-life and improved bioavailability, which can be considered an inventive step. mdpi.com

Creation of New Intellectual Property: Trifluoromethylation allows for the generation of new patents on existing scaffolds. By modifying a known 7-azaindole with a -CF3 group and demonstrating improved properties, a company can secure new patent protection for the resulting compound.

Impact on Drug Development:

The physicochemical changes induced by trifluoromethylation are highly desirable in drug development, often leading to candidates with a higher probability of success in clinical trials.

Improved Pharmacokinetic Profile: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability often translates to a longer drug half-life and reduced clearance, which can allow for less frequent dosing.

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. hovione.commdpi.com This is particularly important for drugs targeting the central nervous system.

Increased Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. jelsciences.com This can result in a more potent drug.

Modulation of pKa: The presence of a trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and absorption. hovione.com

The strategic use of trifluoromethylation has thus become an indispensable tool in the medicinal chemist's arsenal, not only for optimizing drug candidates but also for navigating the complex intellectual property landscape.

Future Research Trajectories and Emerging Avenues for 2 Methyl 6 Trifluoromethyl 7 Azaindole and Azaindole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for azaindoles, such as the Fischer, Bartoli, and Madelung syntheses, are often limited by harsh conditions and narrow scope, particularly for electron-deficient pyridine (B92270) precursors. nsf.govresearchgate.net The future of synthesizing 2-Methyl-6-trifluoromethyl-7-azaindole and its analogs lies in developing more efficient, environmentally friendly, and atom-economical methodologies.

Recent advancements have focused on transition-metal-free approaches and one-pot procedures that streamline synthesis and reduce waste. nsf.gov For instance, a novel method for selectively synthesizing 7-azaindoles involves a one-pot reaction between 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde, where the choice of an alkali-amide base controls the chemoselectivity. nsf.gov Such strategies avoid the use of stoichiometric oxidants and provide N-H free azaindoles ready for further functionalization. nsf.gov Microwave-assisted synthesis has also emerged as a more efficient and environmentally friendly alternative to classical heating for producing C-3 substituted azaindoles. researchgate.net

Future research should aim to expand on these principles, focusing on catalyst-free methods and multi-component reactions (MCRs) that build molecular complexity in a single step with high atom economy. uni-rostock.de The development of routes starting from inexpensive and readily available materials is crucial for large-scale production. researchgate.net

| Method | Description | Advantages | Challenges/Limitations | Reference |

|---|---|---|---|---|

| Traditional Methods (e.g., Fischer, Madelung) | Classic indole (B1671886) synthesis reactions adapted for azaindoles. | Well-established principles. | Often require harsh conditions, have narrow scope for pyridine-based materials, and can be low-yielding. | nsf.govresearchgate.net |

| Metal-Catalyzed Cross-Coupling | Involves reactions like Suzuki-Miyaura and Sonogashira to build the ring system or add substituents. | High versatility and functional group tolerance. Enables access to a wide range of derivatives. | Reliance on potentially toxic and expensive precious metal catalysts. | rsc.orgmdpi.com |

| One-Pot, Base-Mediated Synthesis | Domino reactions initiated by a base (e.g., KN(SiMe3)2) to form the azaindole core from simple precursors in a single step. | High efficiency, avoids stoichiometric oxidants, transition-metal-free, and can be highly chemoselective. | Substrate scope may be limited by the specific reaction conditions. | nsf.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, such as the aza-Friedel-Crafts reaction. | Reduces reaction times, often improves yields, and is considered more environmentally friendly. | Requires specialized equipment; scalability can be a concern. | researchgate.net |

Deepening the Understanding of Structure-Activity-Mechanism Relationships

The 7-azaindole core is a highly effective pharmacophore, largely due to its ability to act as a hydrogen bond donor and acceptor, mimicking the adenine (B156593) fragment of ATP and interacting with the hinge region of protein kinases. pharmablock.comnih.gov Understanding the precise structure-activity relationships (SAR) is critical for designing more potent and selective inhibitors. For this compound, each component likely plays a distinct role. The 7-azaindole nucleus provides the key interactions, while substitutions at the C2 (methyl) and C6 (trifluoromethyl) positions modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Studies on various 7-azaindole series have revealed key SAR insights:

The Azaindole Core : The hydrogen bond donor/acceptor pair of the pyrrolopyridine core is often essential for biological activity. nih.gov

Substitution Positions : Positions 1, 3, and 5 of the 7-azaindole ring are frequently identified as the most active sites for modification to enhance anticancer activity. nih.gov

Nature of Substituents : The introduction of alkyl, aryl carboxamide, and various heterocyclic groups has proven successful in developing potent molecules. nih.gov Trifluoromethyl groups, such as the one at the C6 position, can significantly impact properties like metabolic stability and cell permeability.

Future research must move beyond simple SAR to a deeper, mechanistic understanding. This involves integrating structural biology (X-ray crystallography), biophysical techniques, and computational modeling to elucidate how these molecules bind to their targets at an atomic level. This will enable the rational design of next-generation compounds with optimized interactions and minimized off-target effects.

| Structural Feature | Observation | Implication for Design | Reference |

|---|---|---|---|

| N1-H of Azaindole | Methylation or tosylation of the indole N-H can lead to a complete loss of activity in some series (e.g., against T. brucei). | The N-H group often acts as a critical hydrogen bond donor and should be preserved in certain designs. | nih.gov |

| C3 Position | Substitution at C3 with various aryl and heteroaryl groups is a common strategy for tuning potency and selectivity. | This position is a key vector for exploring interactions with solvent-exposed regions of target proteins. | nih.govresearchgate.net |

| C5 Position | Disubstitution at C3 and C5 is a feature of several potent inhibitors. The nature of the C5 substituent can dramatically affect activity. | Simultaneous modification at C3 and C5 allows for multi-directional exploration of the binding pocket. | nih.gov |

| Azaindole vs. Indole Core | Replacing a 7-azaindole core with an indole often results in a loss of activity. | The pyridine nitrogen is crucial for forming key hydrogen bonds or for modulating physicochemical properties. | nih.gov |

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design

AI/ML models can be trained on vast datasets of chemical structures and biological activities to predict the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com Deep learning techniques, such as graph neural networks (GNNs) and recurrent neural networks (RNNs), are particularly powerful for de novo drug design, generating novel molecular structures tailored to specific therapeutic profiles. nih.govmdpi.com

Key emerging applications for designing azaindole-based compounds include:

Predictive Modeling : Using ML to build robust Quantitative Structure-Activity Relationship (QSAR) models that can accurately predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new designs. mdpi.comnih.gov

De Novo Design : Employing generative models to create novel azaindole scaffolds with desired characteristics, potentially uncovering non-intuitive designs that a human chemist might overlook. nih.gov

Synthesis Planning : Utilizing AI tools to devise the most efficient and feasible synthetic routes for target molecules, bridging the gap between virtual design and laboratory reality. biopharmatrend.comresearchgate.net A powerful approach involves training ML models with potencies predicted by computational methods like FEP+ (Free Energy Perturbation) to guide synthetic priorities across large virtual libraries. acs.org

| Application Area | AI/ML Technique | Objective | Reference |

|---|---|---|---|

| De Novo Compound Design | Generative Models (e.g., RNNs, GNNs) | Generate novel molecular structures with desired properties (e.g., high predicted potency, drug-likeness). | nih.govmdpi.com |

| Property Prediction | Supervised Learning (e.g., Random Forest, Support Vector Machines, Deep Neural Networks) | Predict biological activity (QSAR), ADME properties, and potential toxicity of designed compounds. | astrazeneca.comnih.gov |

| Synthetic Route Planning | Retrosynthesis Models (e.g., Transformer-based models) | Predict multistep synthetic pathways for a target molecule, assessing feasibility and accessibility. | biopharmatrend.comresearchgate.net |

| Binding Affinity Prediction | Deep Learning, Reinforcement Learning | Predict the binding strength and pose of a ligand within a protein's binding site. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The 7-azaindole scaffold has proven to be a versatile template for targeting a wide array of proteins, particularly kinases involved in oncology. mdpi.comnih.gov Known targets include BRAF, DYRK kinases, ATR kinase, and Fibroblast Growth Factor Receptor 4 (FGFR4). mdpi.comnih.govacs.org However, the chemical and structural features of this scaffold suggest its potential utility extends far beyond its current applications.

Future research should focus on screening 7-azaindole libraries, including compounds like this compound, against new and emerging biological targets. Potential areas for exploration include:

Neurodegenerative Diseases : Targeting kinases implicated in diseases like Alzheimer's or Parkinson's.

Inflammatory and Autoimmune Diseases : Developing inhibitors for targets like Janus kinases (JAKs) or spleen tyrosine kinase (Syk).

Infectious Diseases : Exploring activity against viral polymerases or bacterial enzymes, building on known anti-influenza activity of some derivatives. nih.gov

Allosteric Modulation : Designing azaindole derivatives that bind to allosteric sites rather than the highly conserved ATP-binding pocket of kinases, which could lead to greater selectivity and novel mechanisms of action. nih.gov

Calcium Channels : Investigating targets like the Orai calcium channel, for which 7-azaindole derivatives have shown promise in preclinical models of asthma. nih.govnih.gov

A systematic approach, combining high-throughput screening with computational target prediction, will be key to unlocking the full therapeutic potential of the 7-azaindole framework.

| Target Class | Known Targets/Applications | Potential Future Targets/Applications | Reference |

|---|---|---|---|

| Protein Kinases | BRAF, DYRK1B/2, ATR, ROCK, TrkA, FGFR4 (Cancer, Hypertension) | Kinases in neurodegeneration (e.g., LRRK2, GSK3β), inflammatory pathways (e.g., JAKs, BTK). | nih.govacs.org |

| Ion Channels | Orai calcium channel (Asthma, Inflammation) | Other ion channels involved in pain signaling or cardiovascular diseases. | nih.govnih.gov |

| Viral Enzymes | Influenza Polymerase-B2 | Other viral targets (e.g., HIV integrase, Hepatitis C polymerase). | nih.gov |

| Other Enzymes | HDAC6 (Cancer) | Enzymes involved in metabolic disorders (e.g., diabetes) or epigenetic regulation. | nih.gov |

| GPCRs | CRTh2 receptor (Asthma) | Allosteric modulation of cannabinoid receptors or other GPCRs relevant to CNS disorders. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-6-trifluoromethyl-7-azaindole, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis often involves regioselective functionalization of the 7-azaindole core. For example, palladium-catalyzed cyanation followed by reduction can introduce methyl groups at specific positions . Chlorination via N-oxide intermediates (e.g., 7-azaindole N-oxide) enhances regioselectivity by directing electrophilic substitution to the 4-position, which can later be modified to install trifluoromethyl groups . Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical to minimize side reactions. Orthogonal experimental design (e.g., Taguchi or factorial methods) can systematically evaluate variables like reagent stoichiometry and reaction time to maximize yield .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is essential for confirming the trifluoromethyl group’s presence and position. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography, as used in phosphazene derivative studies, provides definitive structural confirmation but requires high-quality single crystals . For intermediates, thin-layer chromatography (TLC) and HPLC monitor reaction progress, with quenching experiments to isolate reactive species .

Advanced Research Questions

Q. How can computational methods guide the optimization of catalytic systems for trifluoromethylation in 7-azaindole derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for trifluoromethyl group installation. For instance, Cu(I)/TMEDA-catalyzed cross-coupling reactions (as in trifluoroacetimidoyl halide systems) benefit from ligand screening via computational docking studies to enhance catalytic efficiency . Integrated platforms like ICReDD’s reaction path search tools combine quantum calculations with machine learning to predict optimal ligands and solvent systems, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

- Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). To address this:

- Perform in situ spectroscopic studies (e.g., IR or Raman) to detect transient intermediates .

- Use multiscale modeling that integrates molecular dynamics with quantum mechanics (QM/MM) to account for solvent interactions .

- Apply factorial design to test hypotheses systematically, isolating variables like temperature or catalyst concentration that may deviate from idealized models .

Q. How can researchers design robust kinetic studies for reactions involving this compound?

- Methodological Answer :

- Step 1 : Conduct preliminary screening via stopped-flow NMR or UV-Vis spectroscopy to identify rate-determining steps .

- Step 2 : Use regression analysis to fit kinetic data to rate laws, distinguishing between zero-order (catalyst saturation) and first-order (substrate-limited) regimes .

- Step 3 : Validate mechanisms using isotopic labeling (e.g., -tracing) or competitive inhibition experiments .

Methodological and Compliance Considerations

Q. What safety protocols are critical when handling reactive intermediates in 7-azaindole synthesis?

- Methodological Answer :

- Follow institutional Chemical Hygiene Plans, including fume hood use for volatile trifluoromethylating agents (e.g., TFAA) .

- Implement real-time gas monitoring for hazardous byproducts (e.g., HF in deprotection steps).

- Pre-screen reaction exothermicity via differential scanning calorimetry (DSC) to mitigate thermal runaway risks .

Q. How can chemical software enhance reproducibility in studies of this compound?

- Methodological Answer :

- Data Management : Use electronic lab notebooks (ELNs) with version control to track experimental parameters and raw data .

- Simulation Tools : Gaussian or ORCA for reaction modeling; ADF for electron density mapping of azaindole derivatives .

- Security : Encrypt sensitive data (e.g., unpublished synthetic routes) using AES-256 protocols and restrict access via role-based permissions .

Tables for Key Data

Table 1 : Comparison of Catalytic Systems for Trifluoromethylation

| Catalyst System | Yield (%) | Selectivity (%) | Key Reference |

|---|---|---|---|

| Cu(I)/TMEDA | 78 | 92 | |

| Pd(PPh₃)₄ | 85 | 88 | |

| Ligand-free CuBr | 65 | 76 |

Table 2 : Optimal Reaction Conditions via Orthogonal Design

| Factor | Level 1 | Level 2 | Level 3 | Optimal Value |

|---|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 | 100 |

| Catalyst (mol%) | 5 | 10 | 15 | 10 |

| Reaction Time (h) | 12 | 24 | 36 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.